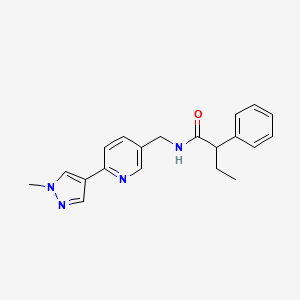![molecular formula C20H12BrNO2 B2380297 6-(4-Bromo-phenyl)-dibenzo[c,e]azepine-5,7-dione CAS No. 159046-20-5](/img/structure/B2380297.png)
6-(4-Bromo-phenyl)-dibenzo[c,e]azepine-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Bromophenyl)benzodbenzazepine-5,7-dione is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a bromophenyl group attached to a benzodbenzazepine-5,7-dione core. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)benzodbenzazepine-5,7-dione typically involves the reaction of 4-bromobenzaldehyde with appropriate precursors under controlled conditions. One common method involves the use of a cyclization reaction where the bromophenyl group is introduced through a substitution reaction. The reaction conditions often include the use of solvents like 1,4-dioxane and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)benzodbenzazepine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bromophenyl group or other functional groups.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzazepine derivatives.
Scientific Research Applications
6-(4-Bromophenyl)benzodbenzazepine-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)benzodbenzazepine-5,7-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and protein complexes .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)benzodbenzazepine-5,7-dione
- 6-(4-Methylphenyl)benzodbenzazepine-5,7-dione
- 6-(4-Fluorophenyl)benzodbenzazepine-5,7-dione
Uniqueness
6-(4-Bromophenyl)benzodbenzazepine-5,7-dione is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-(4-bromophenyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrNO2/c21-13-9-11-14(12-10-13)22-19(23)17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(22)24/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDODMQBDOSJKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2380214.png)
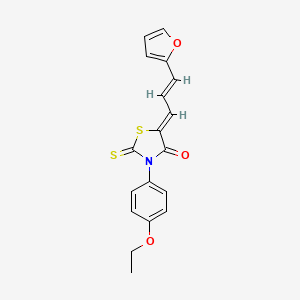
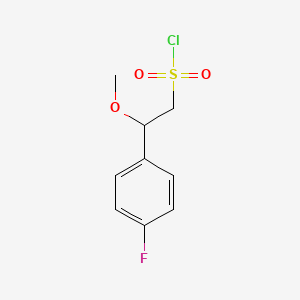
![N-[(2-chlorophenyl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2380219.png)
![1-{3-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2380220.png)
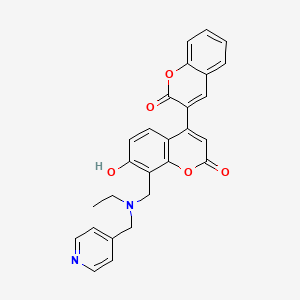
![Tert-butyl 4-[(3-ethoxycarbonyl-1-methylpyrazol-4-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]piperidine-1-carboxylate](/img/structure/B2380227.png)
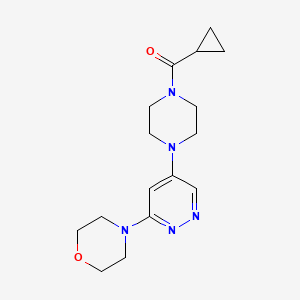
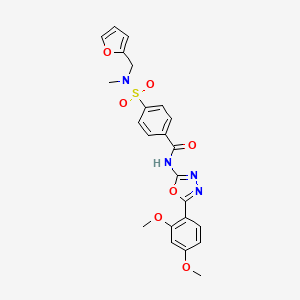
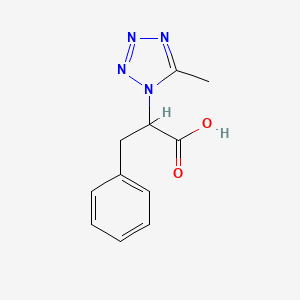
![2-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid hydrochloride](/img/structure/B2380231.png)
![1-[5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B2380233.png)
![1,3-dimethyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2380235.png)
